![molecular formula C21H45NO22P4 B14755316 D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of myo-inositol, a type of sugar alcohol that is involved in cellular signaling and membrane biogenesis. The tetraammonium salt form enhances its solubility and stability, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the inositol ring.
Reduction: Typically used to modify the phosphate groups.
Substitution: Commonly involves the replacement of ester groups with other functional groups.
Common Reagents and Conditions
The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions are carefully controlled to maintain the integrity of the compound.
Major Products
The major products formed from these reactions include various phosphorylated derivatives of myo-inositol, which have distinct biochemical properties and applications.
科学的研究の応用
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is widely used in scientific research due to its role in cellular signaling pathways. It is particularly valuable in studies related to:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Plays a role in signal transduction and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
作用機序
The compound exerts its effects by interacting with specific molecular targets within cells. It is involved in the regulation of intracellular calcium levels and the activation of various signaling pathways. The phosphate groups play a crucial role in these interactions, facilitating the binding to proteins and other cellular components.
類似化合物との比較
Similar Compounds
D-myo-Inositol-3-Phosphate: Affects phosphatidylinositol-mediated endomembrane function.
D-myo-Inositol 1,3,4,5-tetrakis(phosphate): Regulates intracellular calcium by controlling plasma membrane transport.
D-myo-Inositol 1,2,4,5,6-pentakis-phosphate: Involved in cellular signaling.
Uniqueness
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its tetraammonium salt form enhances its solubility and stability, making it more versatile compared to other similar compounds.
特性
分子式 |
C21H45NO22P4 |
|---|---|
分子量 |
787.5 g/mol |
IUPAC名 |
azane;[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C21H42O22P4.H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);1H3/t13-,16+,17+,18?,19-,20+,21?;/m1./s1 |
InChIキー |
OKYJQDPTKDDWDQ-LCIGQXIQSA-N |
異性体SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
正規SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




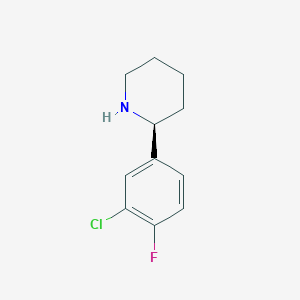
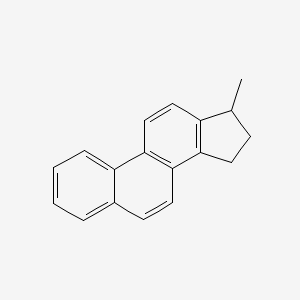
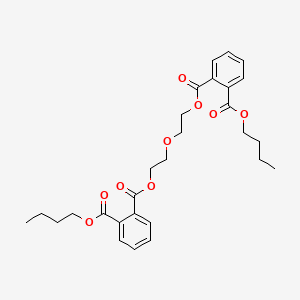
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
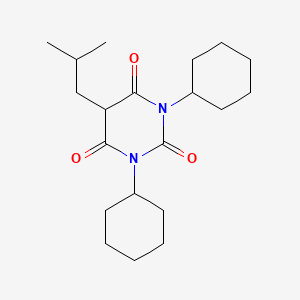
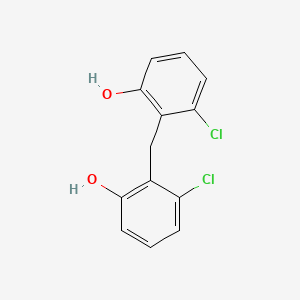
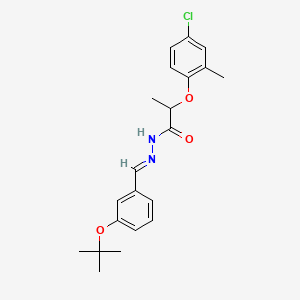
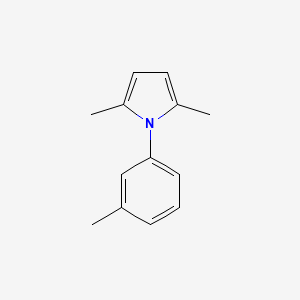

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
